molecular formula C12H17F2N5O2 B6772440 N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide

N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide

Cat. No.: B6772440
M. Wt: 301.29 g/mol
InChI Key: VVWCMQDZTCOJFL-UHFFFAOYSA-N
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Description

N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring, a morpholine ring, and a difluoroethyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N5O2/c13-9(14)6-19-3-4-21-7-8(19)12(20)17-5-11-16-2-1-10(15)18-11/h1-2,8-9H,3-7H2,(H,17,20)(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWCMQDZTCOJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC(F)F)C(=O)NCC2=NC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and guanidine under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an appropriate diol and an amine.

    Attachment of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

    Final Coupling: The final step involves coupling the pyrimidine and morpholine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and difluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-aminopyrimidin-2-yl)methyl]-4-(2,2-difluoroethyl)morpholine-3-carboxamide: shares similarities with other pyrimidine and morpholine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the difluoroethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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